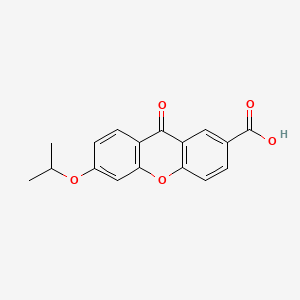

6-Isopropoxy-9-oxoxanthene-2-carboxylic acid

描述

6-Isopropoxy-9-oxoxanthene-2-carboxylic acid, also known as AH 6809, is a member of xanthones . It has the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

While specific chemical reactions involving 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid are not available, it’s known that this compound has affinity for the human EP2 receptor .Physical And Chemical Properties Analysis

This compound is a crystalline solid or supercooled liquid . It has a molecular weight of 298.29 g/mol .科学研究应用

AH 6809

is known as 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid . It is an antagonist at prostaglandin EP 1 and EP 2 receptors . It also weakly inhibits DP receptors .

- AH 6809 is used in receptor pharmacology research as an EP and DP receptor antagonist . It has nearly equal affinity for the cloned human EP 1, EP 2, EP 3 - III, and DP 1 receptors .

- In COS-7 cells transfected with human EP2 receptor, AH 6809 treatment selectively inhibited the cAMP production increased by PGE2 but not forskolin .

- In the non-small cell lung cancer NCI-H1299 cell line, AH 6809 inhibited the binding of 3H-PGE2 to the cell membrane with IC50 value of 5 μM .

Receptor Pharmacology Research

Lipid Biochemistry Research

- AH 6809 has been used in cardiovascular research, specifically in studies related to the effects of dietary copper levels on vascular contractility and oxidative stress .

- In a study conducted on middle-aged rats, it was found that supplementation with 200% Cu decreased the contraction of isolated aortic rings to noradrenaline through FP receptor modulation .

- The vasodilation to sodium nitroprusside and acetylcholine was potentiated due to the increased net effect of prostacyclin derived from cyclooxygenase-1 .

- The study also found that nitric oxide (NO), superoxide anion (O2•−), and hydrogen peroxide (H2O2) measured in the aortic rings increased .

- AH 6809 is used in biochemical research as it blocks the PGE 2-induced accumulation of cAMP in COS cells transfected with the human EP 2 receptor .

- It also blocks the accumulation of Ca 2+ in Xenopus oocytes expressing the human EP 1 receptor .

- In the human and guinea pig, the activity profile of AH 6809 is similar to that of SC- 19220, but it is somewhat more potent .

- In the mouse, AH 6809 has the highest affinity for the EP 2 receptor, but also acts as a weak ligand at the murine EP 1 and DP 1 receptors .

Cardiovascular Research

Biochemical Research

- AH 6809 has been used in antiaggregatory research, specifically in studies related to platelet aggregation .

- In whole human platelets, AH 6809 is an effective antagonist of the antiaggregatory actions of PGD 2, but not PGI 2, with an EC 50 of about 5 x 10 −5 M .

- AH 6809 is used in signal transduction research, specifically in studies related to lipid metabolism .

- It blocks the PGE 2-induced accumulation of cAMP in COS cells transfected with the human EP 2 receptor .

- It also blocks the accumulation of Ca 2+ in Xenopus oocytes expressing the human EP 1 receptor .

Antiaggregatory Research

Signal Transduction Research

属性

IUPAC Name |

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFFXPQJLZFABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187106 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

CAS RN |

33458-93-4 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

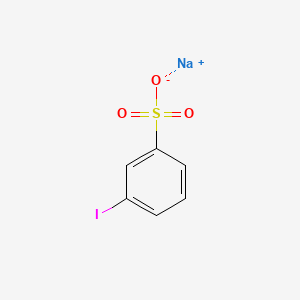

![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)

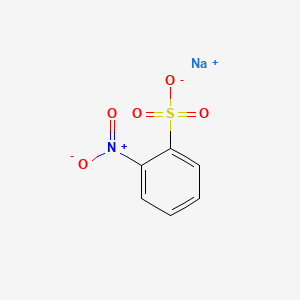

![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)

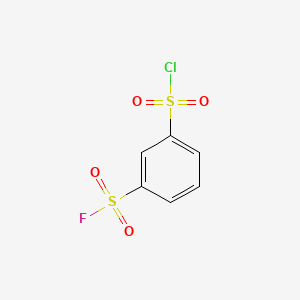

![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)